N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine
Description
N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine is a chemical compound with the molecular formula C8H17NO2S It is characterized by the presence of a thietan ring, which is a four-membered ring containing sulfur, and an amine group attached to a 2-(2-methoxyethoxy)ethyl chain
Properties
Molecular Formula |
C8H17NO2S |
|---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
N-[2-(2-methoxyethoxy)ethyl]thietan-3-amine |
InChI |
InChI=1S/C8H17NO2S/c1-10-4-5-11-3-2-9-8-6-12-7-8/h8-9H,2-7H2,1H3 |
InChI Key |
VANZCOPRKWJHAG-UHFFFAOYSA-N |
Canonical SMILES |
COCCOCCNC1CSC1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine typically involves the reaction of thietan-3-amine with 2-(2-methoxyethoxy)ethyl halide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thietan ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thioethers.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: N-substituted thietan-3-amines.
Scientific Research Applications
N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with active sites, while the thietan ring may participate in covalent bonding or steric interactions. These interactions can modulate the activity of the target molecules and influence biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(2-Methoxyethoxy)ethyl)phenothiazine: A compound with a similar 2-(2-methoxyethoxy)ethyl chain but a different core structure.
2-(2-Methoxyethoxy)ethylamine: A simpler compound with the same side chain but lacking the thietan ring.
Uniqueness
N-(2-(2-Methoxyethoxy)ethyl)thietan-3-amine is unique due to the presence of the thietan ring, which imparts distinct chemical and physical properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
